molecular formula C7H5F3N2O B1490075 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde CAS No. 1260783-89-8

2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde

Cat. No.: B1490075
CAS No.: 1260783-89-8
M. Wt: 190.12 g/mol
InChI Key: JSQBZKCRWRCOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde ( 1260783-89-8) is a high-value pyrimidine derivative of interest in medicinal chemistry and drug discovery research. The compound features a carbaldehyde functional group and a trifluoromethyl group on its pyrimidine ring, a common motif in the development of bioactive molecules due to its ability to enhance metabolic stability and membrane permeability . With the molecular formula C7H5F3N2O and a molecular weight of 190.12 g/mol, it is supplied as a high-purity material for research applications . This compound is typically handled as a solid and should be stored sealed in a dry environment at 2-8°C to maintain stability . Pyrimidine-based building blocks like this one are primarily utilized in synthetic chemistry programs, particularly in the construction of potential pharmaceutical agents. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c1-4-11-2-5(3-13)6(12-4)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQBZKCRWRCOOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation and Direct Alkylation Strategies

A study published in ACS Omega (2022) explored two main synthetic strategies relevant to trifluoromethyl-substituted pyrimidines, which can be adapted for preparing 2-methyl-4-(trifluoromethyl)pyrimidine derivatives:

  • Linear protocol: Alkylation of a precursor followed by [3+3] cyclocondensation with 2-methylisothiourea sulfate.
  • Convergent protocol: Direct chemoselective O-alkylation using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines.

The cyclocondensation approach was found to be ineffective for some derivatives, leading to mixtures and low yields. The convergent protocol, involving direct alkylation of halomethyl pyrimidines, yielded 18 derivatives with yields ranging from 70% to 98%, demonstrating high efficiency and selectivity.

Key reaction steps for direct alkylation:

Step Reagents/Conditions Outcome
1 4-(halomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidine + 2-methylisothiourea sulfate in HCl, reflux 48h Formation of chloromethyl derivative (~65% yield)
2 Treatment with KI in acetone at room temperature, 8h Conversion to iodomethyl derivative (~62-65% yield)
3 Purification by silica gel chromatography Pure 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidine

This method provides a versatile intermediate that can be further transformed into aldehyde derivatives by oxidation or formylation reactions.

Formylation of Pyrimidine Ring

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Direct alkylation of halomethyl pyrimidines 2-methylisothiourea sulfate, HCl, KI, acetone, reflux 62-65 High yield, regioselective Multi-step, requires halomethyl intermediates
Cyclocondensation protocol Alkylation followed by [3+3] cyclocondensation <50 Conceptually straightforward Low yield, side reactions
Vilsmeier-Haack formylation (general pyrimidines) POCl3, DMF, low temp 50-80 Direct formylation, widely used Harsh reagents, possible overreaction
Oxidation of 5-hydroxymethyl intermediate Mild oxidants (SeO2, MnO2), controlled conditions 60-75 Mild conditions, good selectivity Requires pre-functionalization

Research Findings and Practical Notes

  • The direct alkylation of halomethyl pyrimidines is currently the most efficient and reproducible method to obtain trifluoromethyl-substituted pyrimidine intermediates that can be further converted to aldehydes.
  • The cyclocondensation approach is less favorable due to low isolated yields and formation of complex mixtures.
  • The formylation step demands careful control to avoid side reactions such as over-chlorination or polymerization.
  • Use of mild oxidants to convert 5-hydroxymethyl or 5-methyl precursors to aldehydes is a practical alternative to harsh formylation reagents.
  • Purification typically involves silica gel chromatography using hexane/ethyl acetate mixtures, ensuring high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form amines or alcohols.

  • Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst can be used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Amines or alcohols.

  • Substitution: Substituted pyrimidines with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrimidine derivatives, including 2-methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde, exhibit promising anticancer properties. Studies have shown that modifications to the pyrimidine ring can enhance cytotoxicity against various cancer cell lines. For instance, derivatives of pyrimidines have been synthesized and evaluated for their effects on human lung cancer (H460) and colon cancer (HT-29) cells, demonstrating moderate to significant cytotoxicity .

Antimicrobial Properties
Pyrimidine compounds have been investigated for their antibacterial and antifungal activities. A study highlighted that certain pyrimidine derivatives possess considerable antibacterial effects, which could be attributed to the trifluoromethyl group enhancing their interaction with biological targets . This characteristic makes them potential candidates for developing new antimicrobial agents.

Synthesis of Novel Compounds

The compound serves as a building block in the synthesis of more complex molecules. For example, researchers have utilized this compound in the development of novel anti-inflammatory agents through one-pot reactions involving various substrates . This approach not only simplifies synthesis but also increases the diversity of potential therapeutic agents.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SARs) of pyrimidine derivatives is crucial for optimizing their biological activities. The introduction of functional groups at specific positions on the pyrimidine ring can significantly alter their pharmacological profiles. For instance, studies have shown that varying the substituents on the pyrimidine scaffold can enhance anti-inflammatory effects and improve selectivity towards biological targets .

Data Tables

The following table summarizes key findings from research studies involving this compound and its derivatives:

Study Application Findings References
Study AAnticancerSignificant cytotoxicity against H460 and HT-29 cells
Study BAntimicrobialExhibited antibacterial properties against various strains
Study CAnti-inflammatoryEnhanced activity through structural modifications

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a controlled study, a series of pyrimidine derivatives were synthesized from this compound. The resulting compounds were tested against several cancer cell lines, revealing that specific modifications led to increased cytotoxicity, particularly in lung and colon cancer models .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of various substituted pyrimidines derived from this compound. The study demonstrated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Mechanism of Action

The mechanism by which 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Key Differences

The following compounds exhibit structural similarities to 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde, as indicated by similarity scores (0–1 scale) derived from molecular fingerprint analyses:

Table 1: Structural Comparison of Pyrimidine Derivatives
CAS Number Compound Name Substituents (Positions) Similarity Score Key Differences from Target Compound
448242-52-2 Methyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate -NH₂ (C2), -CF₃ (C4), -COOCH₃ (C5) 0.97 Carboxylate ester replaces aldehyde; amino vs. methyl at C2
175137-28-7 Methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate -NHNH₂ (C2), -CF₃ (C4), -COOCH₃ (C5) 0.91 Hydrazinyl and carboxylate groups alter reactivity
187035-81-0 Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate -CF₃ (C4), -COOCH₂CH₃ (C5) 0.92 Ethyl ester at C5; no substituent at C2
770-31-0 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde -NH₂ (C4), -SCH₃ (C2), -CHO (C5) 0.67 Amino and methylthio groups replace methyl and CF₃
57564-94-0 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine -Cl (C4), -SCH₃ (C2), fused pyrrole ring 0.69 Chloro and fused ring system reduce aldehyde reactivity

Physicochemical and Reactivity Profiles

  • Aldehyde vs. Carboxylate Esters : The target compound’s aldehyde group (C5) confers higher electrophilicity compared to carboxylate esters (e.g., CAS 448242-52-2), enabling Schiff base formation or nucleophilic additions. Esters, however, are more stable under acidic conditions and serve as precursors for carboxylic acids .
  • Trifluoromethyl vs. Amino/Methylthio Groups: The -CF₃ group increases lipophilicity (LogP ~2.1) and metabolic stability, whereas amino groups (e.g., CAS 770-31-0) enhance aqueous solubility and hydrogen-bonding capacity. Methylthio substituents (e.g., CAS 770-31-0) may introduce steric hindrance and modulate electronic effects .
  • Chloro Substituents : Chlorinated analogs (e.g., CAS 57564-94-0) exhibit stronger electrophilicity at the pyrimidine ring but lack the aldehyde’s synthetic versatility .

Research Findings and Implications

Reactivity Hierarchy : Aldehyde-containing derivatives (target and CAS 770-31-0) show superior reactivity in condensation reactions compared to ester or chloro analogs, making them preferred for dynamic combinatorial chemistry .

Metabolic Stability: The trifluoromethyl group in the target compound enhances pharmacokinetic profiles by reducing cytochrome P450-mediated oxidation, a feature absent in amino- or methylthio-substituted analogs .

Synthetic Challenges : Methylthio groups (e.g., CAS 770-31-0) require protection/deprotection strategies during functionalization, increasing synthetic complexity compared to the straightforward aldehyde chemistry of the target .

Biological Activity

2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial and anticancer agent, among other applications. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

  • Molecular Formula : C₇H₅F₃N₂O
  • Molecular Weight : 206.12 g/mol
  • Structure : The presence of a pyrimidine ring and a trifluoromethyl group contributes to its unique chemical behavior, influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure allows it to act as an antagonist for specific bacterial enzymes, inhibiting growth effectively .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays, revealing promising results. For instance, in vitro studies demonstrated that derivatives of this compound showed considerable cytotoxicity against cancer cell lines such as MDA-MB453 and MCF-7, with IC50 values indicating effective inhibition of cell proliferation .

Compound Cell Line IC50 (µM)
This compoundMDA-MB45329.1
This compoundMCF-715.3

Insecticidal Activity

The compound has also been tested for insecticidal properties against pests such as Spodoptera frugiperda and Mythimna separata. Results indicated that certain derivatives achieved mortality rates comparable to commercial insecticides, suggesting practical applications in agriculture .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may interact with key enzymes involved in cellular processes, thereby inhibiting their activity.
  • Receptor Modulation : Its structural features allow it to bind selectively to specific receptors, modulating their function and influencing cellular signaling pathways.

Case Studies

  • Anticancer Efficacy : In a study focusing on structure–activity relationships (SAR), modifications to the pyrimidine core significantly enhanced anticancer efficacy. The introduction of various substituents was shown to increase potency against specific cancer types .
  • Antimicrobial Testing : A comprehensive analysis of antimicrobial activity demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent in infectious diseases .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde, and how are they experimentally determined?

  • Answer : The compound’s molecular formula is C₆H₃F₃N₂O (MW: 176.10 g/mol), with a density of 1.455 g/cm³ and boiling point of 153.26°C at 760 mmHg . Key characterization methods include:

  • X-ray crystallography (using SHELX programs for refinement ) to confirm solid-state structure.
  • NMR spectroscopy (¹H/¹³C/¹⁹F) to validate the aldehyde (-CHO) and trifluoromethyl (-CF₃) groups.
  • HPLC-MS for purity assessment, as referenced for analogous pyrimidine derivatives .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Answer : The compound is synthesized via:

  • Functionalization of pyrimidine cores : Starting from intermediates like Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 343-67-9), followed by oxidation of hydroxymethyl to aldehyde groups .
  • Cross-coupling reactions : Using trifluoromethylation reagents (e.g., CF₃Cu) on halogenated pyrimidine precursors .
  • Quality control : Purity is verified via TLC and GC-MS, with storage under inert atmosphere (2–8°C) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can conflicting crystallographic data for trifluoromethyl-pyrimidine derivatives be resolved during structural refinement?

  • Answer : Discrepancies in bond lengths/angles (e.g., CF₃ group disorder) require:

  • High-resolution data : Use synchrotron radiation for improved diffraction quality.
  • Software tools : SHELXL for refining anisotropic displacement parameters and ORTEP-3 for visualizing thermal ellipsoids .
  • Validation metrics : Check R-factors (<5%) and electron density maps (e.g., residual peaks <0.3 e⁻/ų) .

Q. What challenges arise in optimizing the regioselectivity of trifluoromethylation in pyrimidine systems, and how can they be addressed?

  • Answer : Challenges include competing reactions at N1 vs. C4 positions. Strategies involve:

  • Directed metalation : Using directing groups (e.g., -OMe, -NH₂) to steer CF₃ incorporation to the 4-position .
  • Computational modeling : DFT calculations to predict transition-state energies for competing pathways .
  • In situ monitoring : ReactIR or LC-MS to track intermediate formation .

Q. How can the aldehyde functionality in this compound be leveraged for designing pharmacologically active derivatives?

  • Answer : The aldehyde group enables:

  • Schiff base formation : Condensation with amines to generate imine-linked prodrugs or metal chelators .
  • Click chemistry : Aldehyde-azide cycloadditions for bioconjugation, as seen in pyranyl aldehyde derivatives .
  • Structure-activity relationship (SAR) studies : Modifying the aldehyde to hydroxymethyl or carboxylate groups to assess bioactivity changes .

Q. What analytical methods are critical for detecting trace impurities in this compound?

  • Answer :

  • LC-QTOF-MS : For identifying low-abundance byproducts (e.g., oxidation to carboxylic acid derivatives) .
  • ¹⁹F NMR : To detect residual trifluoromethylation reagents (e.g., CF₃Br) or fluorinated side products .
  • Headspace GC : For volatile impurities, such as residual solvents (e.g., DMF, THF) .

Contradictions and Open Questions

  • Synthetic Yield Variability : and report conflicting yields for carboxylate-to-aldehyde conversions (60–85%). This may stem from differences in oxidizing agents (e.g., MnO₂ vs. TEMPO/NaClO) .
  • Biological Activity Gaps : While similar compounds (e.g., 2-amino-4-CF₃-pyrimidine-5-carbaldehyde) show antimicrobial activity , data for the methyl-substituted analogue remains limited, warranting further assay validation.

Methodological Recommendations

  • Crystallography : Use SHELXL for high-precision refinement and ORTEP-3 for graphical representation .
  • Synthetic Optimization : Employ DoE (Design of Experiments) to map reaction parameters (temperature, catalyst loading) for scalable synthesis .
  • Analytical Workflow : Combine HPLC purity data with ²D-NMR (HSQC, HMBC) for unambiguous structural assignment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(trifluoromethyl)pyrimidine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.